![molecular formula C17H22N2O4S3 B4700426 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4700426.png)
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
概要
説明
1-[(4-Isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound characterized by its sulfonyl groups and piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves multi-step organic reactions. One common approach is the sulfonylation of piperazine with appropriate sulfonyl chlorides under basic conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a polar aprotic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[(4-Isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the sulfonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Thioethers or sulfides.
Substitution: Amides, esters, or ethers.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The piperazine ring may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
1-[(4-Isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)sulfonyl)piperazine
1-[(4-Isopropylphenyl)sulfonyl]-4-(2-nitrophenyl)sulfonyl)piperazine
1-[(4-Isopropylphenyl)sulfonyl]-4-(2-chlorophenyl)sulfonyl)piperazine
Uniqueness: 1-[(4-Isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine stands out due to its specific combination of sulfonyl groups and the presence of a thienyl group, which can impart unique chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
特性
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-14(2)15-5-7-16(8-6-15)25(20,21)18-9-11-19(12-10-18)26(22,23)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDBDMRBIUWLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-chloro-3-ethylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4700344.png)
![2-IMINO-8-METHOXY-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4700345.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B4700360.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4700366.png)
![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4700367.png)
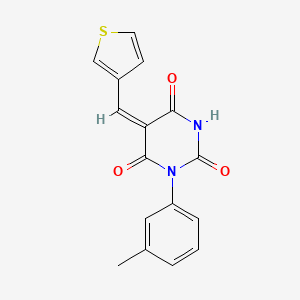
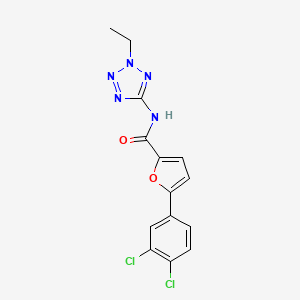
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide](/img/structure/B4700379.png)
![3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(3-CHLOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4700381.png)
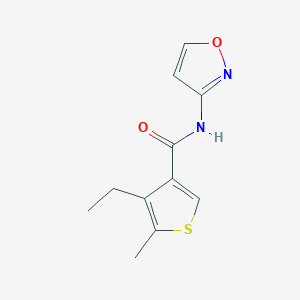
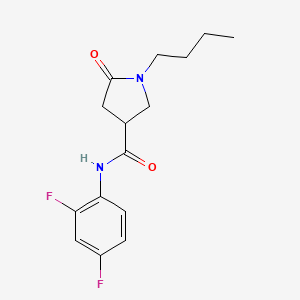
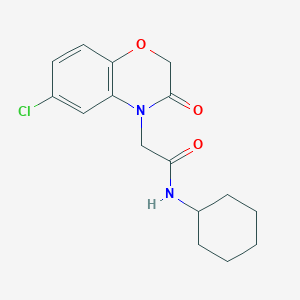
![1,3-dimethyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700416.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4700418.png)
